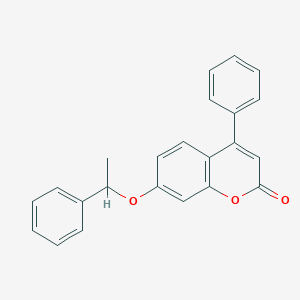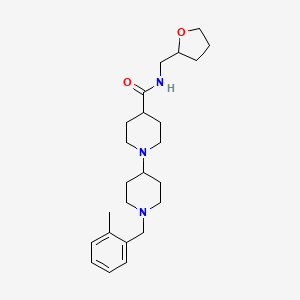![molecular formula C16H13N3O2 B5125265 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε). It has been studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and infectious diseases.
作用機序
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid inhibits the activity of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways, including the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways. Inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. Inhibition of TBK1 and IKKε leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. In addition, it has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid. One direction is the development of more potent and selective inhibitors of TBK1 and IKKε. Another direction is the investigation of the role of TBK1 and IKKε in various diseases, including cancer, autoimmune disorders, and infectious diseases. In addition, the combination of this compound with other therapeutic agents may have synergistic effects and improve the efficacy of treatment. Finally, the development of biomarkers for patient selection and monitoring of treatment response may improve the clinical utility of this compound.
Conclusion:
This compound is a small molecule inhibitor of TBK1 and IKKε that has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. The development of more potent and selective inhibitors of TBK1 and IKKε, investigation of the role of TBK1 and IKKε in various diseases, and combination with other therapeutic agents are future directions for the study of this compound.
合成法
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid can be synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-6-methylisonicotinic acid with 3-amino-1H-pyrazole in the presence of a base to form 2-methyl-6-(3-pyrazolyl)isonicotinic acid. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base to form this compound.
科学的研究の応用
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of TBK1 and IKKε, which are key regulators of the innate immune response. Inhibition of these kinases has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.
特性
IUPAC Name |
2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-7-13(16(20)21)9-15(18-10)12-4-2-3-11(8-12)14-5-6-17-19-14/h2-9H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIIXDRWZBJGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5125212.png)

![2-chloro-5-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5125241.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![methyl (3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5125270.png)
![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)